molecular formula C3H6N2O4S B15173106 Sulfuric acid--1H-pyrazole (1/1) CAS No. 917872-08-3

Sulfuric acid--1H-pyrazole (1/1)

Cat. No.: B15173106
CAS No.: 917872-08-3
M. Wt: 166.16 g/mol
InChI Key: ZNTBVZRXCXYINT-UHFFFAOYSA-N
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Description

Sulfuric acid–1H-pyrazole (1/1) is a compound that combines sulfuric acid with 1H-pyrazole in a 1:1 ratio Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, while 1H-pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid–1H-pyrazole (1/1) typically involves the reaction of sulfuric acid with 1H-pyrazole. One common method is to slowly add 1H-pyrazole to concentrated sulfuric acid under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic, and it is crucial to maintain the temperature to avoid decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of sulfuric acid–1H-pyrazole (1/1) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, ensuring a consistent and high-quality product. The use of automated systems can also enhance safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid–1H-pyrazole (1/1) can undergo various chemical reactions, including:

    Oxidation: The sulfuric acid component can act as a strong oxidizing agent.

    Reduction: Under certain conditions, the compound can be reduced, although this is less common.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives of pyrazole.

    Reduction: Reduced forms of pyrazole.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Sulfuric acid–1H-pyrazole (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

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Properties

CAS No.

917872-08-3

Molecular Formula

C3H6N2O4S

Molecular Weight

166.16 g/mol

IUPAC Name

1H-pyrazole;sulfuric acid

InChI

InChI=1S/C3H4N2.H2O4S/c1-2-4-5-3-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4)

InChI Key

ZNTBVZRXCXYINT-UHFFFAOYSA-N

Canonical SMILES

C1=CNN=C1.OS(=O)(=O)O

Origin of Product

United States

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